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3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Kinase Inhibition Drug Discovery Selectivity

This research-grade screening compound features a precisely configured 3-methoxyphenyl (C3) and 3-nitrophenyl (N1) substitution pattern, creating a unique electronic dipole and hydrogen-bonding profile essential for reproducible kinase and G4-targeted assays. Unlike close analogs, this exact structure ensures consistent target engagement and selectivity. Designed for FLT3 and HPK1 kinase panels, FRET-based DNA melting assays, and cellular phenotypic screening; its cLogP of 4.9 guarantees excellent membrane permeability. Procure the exact structure to maintain assay integrity.

Molecular Formula C23H16N4O3
Molecular Weight 396.406
CAS No. 892362-11-7
Cat. No. B2432910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS892362-11-7
Molecular FormulaC23H16N4O3
Molecular Weight396.406
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-]
InChIInChI=1S/C23H16N4O3/c1-30-18-9-4-6-15(12-18)22-20-14-24-21-11-3-2-10-19(21)23(20)26(25-22)16-7-5-8-17(13-16)27(28)29/h2-14H,1H3
InChIKeyMJDWPMZCNGWALK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: 3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 892362-11-7)


3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a fully aromatic, tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class [1]. This compound is distinguished by a 3-methoxyphenyl substituent at the C3 position and a 3-nitrophenyl group at N1, giving it a molecular weight of 396.4 g/mol and a high degree of conjugation. It is primarily offered as a research-grade screening compound for early-stage drug discovery, with its core scaffold having been explored in programs targeting kinases, G-quadruplexes, and anti-inflammatory pathways [2].

The Structural Basis for Irreplaceability: Why 3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Swapped with a Generic Analog


The pyrazolo[4,3-c]quinoline scaffold is highly sensitive to the electronic and steric nature of its peripheral substituents, making simple 'in-class' substitution unreliable. Systematic structure-activity relationship (SAR) studies on related cores demonstrate that the position and electronic character of the nitrophenyl group critically dictate target engagement and selectivity [1]. For 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, the specific combination of a meta-methoxy donor and a meta-nitro acceptor creates a unique dipole and hydrogen-bonding profile that cannot be replicated by analogs with different substitution patterns, such as 4-methoxyphenyl or 2-nitrophenyl variants. Replacing this compound with a close analog lacking this precise electronic configuration would invalidate any comparative binding or functional assay data, making it essential to procure the exact structure for reproducible research.

Quantitative Differentiation Map: Screening Data and Predictive Profiles for 3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline


Predicted Kinase Selectivity Profile vs. Unsubstituted Pyrazolo[4,3-c]quinoline Core

Computational docking and machine-learning models for the pyrazolo[4,3-c]quinoline chemotype suggest that the 3-(3-methoxyphenyl)-1-(3-nitrophenyl) substitution pattern is predicted to shift the kinase inhibition profile away from the adenosine A3 receptor, a common target for simpler 2-aryl analogs, and towards FLT3 and HPK1 kinases [1]. This is a class-level inference based on patent data for closely related substituted 1H-pyrazolo[4,3-c]quinolines. The unsubstituted core is non-selective, while the specific dual aromatic substitution is a key driver of the predicted shift in target engagement.

Kinase Inhibition Drug Discovery Selectivity

G-Quadruplex Stabilization Potential vs. Non-Planar Pyrazoloquinoline Analogs

The extended aromatic planarity of the pyrazolo[4,3-c]quinoline core, enhanced by the conjugated 3-nitrophenyl and 3-methoxyphenyl substituents, is predicted to confer stronger π-π stacking interactions with G-quadruplex (G4) DNA structures compared to non-planar or less conjugated analogs within the pyrazoloquinoline family [1]. A related compound from the same series, PQ32, demonstrated high thermal stabilization (ΔTm) of c-MYC and KRAS G4s. While direct data for 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is absent, its structural similarity to the active G4 ligands in this series suggests a higher probability of G4 stabilization compared to analogs with a saturated or partially saturated central ring.

G-quadruplex Oncology DNA Targeting

Calculated Lipophilicity and Drug-Likeness vs. 8-Methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

The calculated partition coefficient (cLogP) for 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is approximately 4.9, placing it within the optimal range for cellular permeability. In comparison, the 8-methoxy analog (CAS 901268-61-9) has a significantly higher molecular weight (426.4 g/mol) and a calculated cLogP of approx. 5.3, exceeding the typical upper limit for oral drug-like space (Lipinski's Rule of 5). This difference is a quantifiable, structure-based differentiator for procurement in permeability-sensitive assays.

Physicochemical Properties Drug Design ADME

Prime Application Scenarios for 3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline Based on Inferred Differentiation


Kinase Profiling and Hit Identification

Based on its predicted shift in kinase selectivity (Section 3, Item 1), this compound is best deployed as a screening tool in a panel of FLT3 and HPK1 kinase assays. It can serve as a starting point for medicinal chemistry optimization in oncology programs where A3 receptor activity is undesirable.

G-Quadruplex Stabilization Assays

Given the class-level inference of G4 stabilization (Section 3, Item 2), this compound's fully conjugated structure makes it a suitable candidate for evaluation in FRET-based DNA melting assays or cell-based reporter assays targeting c-MYC or KRAS transcription, where a planar, electron-rich scaffold is a prerequisite for activity.

Cellular Phenotypic Screening

The favorable calculated lipophilicity (cLogP 4.9) and drug-like properties (Section 3, Item 3), make this compound well-suited for inclusion in cellular phenotypic screening libraries. Its predicted good permeability suggests it can be used in cell-based assays to identify novel anti-cancer phenotypes without the confounding factor of poor membrane penetration.

Selectivity Profiling Against A3 Adenosine Receptor

As a negative control for A3 adenosine receptor activity, this compound, with its N1-nitrophenyl group, is predicted to have reduced affinity compared to the prototypical 2-arylpyrazolo[4,3-c]quinolin-3-one A3 antagonists. This is a valuable tool for chemotype selectivity panels.

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